

# Thermochemical Properties of Molybdenum (V) Pentafluoride: A Technical Guide

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## Compound of Interest

Compound Name: Molybdenum pentafluoride

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This technical guide provides a comprehensive overview of the available thermochemical data for Molybdenum (V) pentafluoride ( $\text{MoF}_5$ ). The information is compiled from peer-reviewed literature and established chemical databases, offering a valuable resource for researchers in various fields, including materials science, chemistry, and drug development, where understanding the energetic properties of molybdenum compounds is crucial. This document summarizes key quantitative data in tabular form, details the experimental methodologies employed for their determination, and presents a visual representation of the experimental workflow.

## Core Thermochemical Data

Molybdenum (V) pentafluoride is a volatile solid at room temperature. Its thermochemical properties are essential for modeling its behavior in chemical reactions, phase transitions, and for understanding its stability and reactivity. The following tables summarize the key thermochemical parameters for  $\text{MoF}_5$  in its solid, liquid, and gaseous states.

### Table 1: Enthalpy and Entropy Data for Molybdenum (V) Pentafluoride

Property	Phase	Value	Units	Reference(s)
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{298}$ )	Gas (monomer)	$-1241.4 \pm 35.9$	kJ/mol	[1]
Enthalpy of Fusion ( $\Delta_{fus} H$ )	Solid to Liquid	$6.1 \pm 0.3$	kJ/mol	[1]
Standard Molar Entropy ( $S^\circ$ )	Liquid	$192.5 \pm 10.5$	J/mol·K	
Standard Molar Entropy ( $S^\circ$ )	Gas (monomer)	337.2	J/mol·K	
Standard Molar Entropy ( $S^\circ$ )	Gas (dimer)	$891.2 \pm 25.1$	J/mol·K	
Standard Molar Entropy ( $S^\circ$ )	Gas (trimer)	$707.1 \pm 100.4$	J/mol·K	

Note: The standard enthalpy of formation for the gaseous monomer was converted from the originally reported value of  $-296.7 \pm 8.6$  kcal/mol[1]. The standard molar entropies were converted from the originally reported values in cal/K·mol.

## Table 2: Gas Phase Heat Capacity of Monomeric MoF<sub>5</sub> (Shomate Equation)

The heat capacity ( $C_p$ ) of gaseous monomeric **Molybdenum pentafluoride** can be calculated using the Shomate equation over a temperature range of 298 to 6000 K[2][3].

$$\text{Equation: } C_p^\circ = A + Bt + Ct^2 + D \cdot t^3 + E/t^2$$

where:

- $C_p^\circ$  = heat capacity (J/mol·K)
- $t$  = temperature (K) / 1000

Coefficient	Value
A	132.6939
B	1.224478
C	-0.205483
D	0.014022
E	-2.767901

Source: NIST Chemistry WebBook, citing Chase, M.W., Jr., NIST-JANAF Thermochemical Tables, Fourth Edition, 1998[2][3].

### Table 3: Physical Properties of Molybdenum (V) Pentafluoride

Property	Value	Units	Reference(s)
Melting Point	318.85	K	[1]

## Experimental Protocols

The thermochemical data presented in this guide were determined through a combination of experimental techniques. The following sections provide an overview of the methodologies employed.

### Synthesis of Molybdenum (V) Pentafluoride

A common method for the preparation of Molybdenum (V) pentafluoride involves the reaction of molybdenum hexafluoride ( $\text{MoF}_6$ ) gas with elemental molybdenum (Mo) in a controlled environment[1].

### Determination of Melting Point and Enthalpy of Fusion

The melting temperature and enthalpy of fusion of  $\text{MoF}_5$  were established by analyzing melting curves, which plot temperature as a function of time[1]. This calorimetric method allows for the

precise determination of the phase transition temperature and the energy required for the transition.

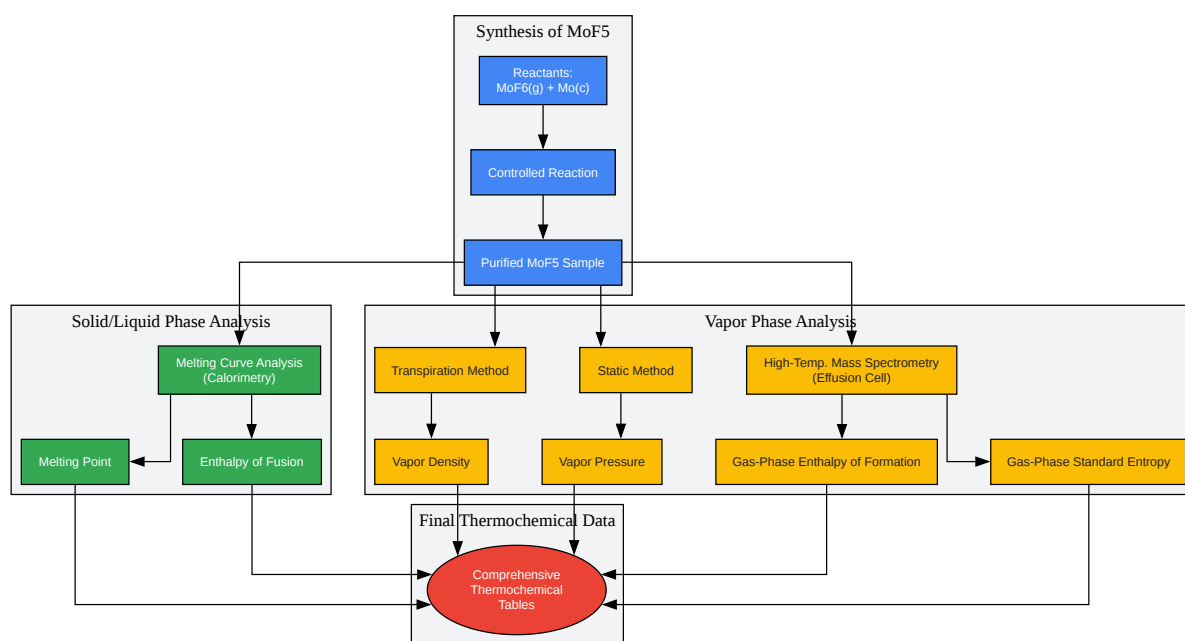
## Vapor Phase Characterization

The properties of  $\text{MoF}_5$  in the vapor phase, which consists of a mixture of monomeric, dimeric, and trimeric species, were investigated using a combination of techniques:

- **Vapor Density Measurement (Transpiration Method):** The vapor density of  $\text{MoF}_5$  over the liquid phase was measured using the transpiration method. This technique involves passing an inert carrier gas over a heated sample of the substance and then determining the amount of the substance transported by the gas. The total amount of evaporated  $\text{MoF}_5$  was quantified by permanganate titration[1].
- **Vapor Pressure Measurement (Static Method):** The total vapor pressure of the  $\text{MoF}_5$  oligomers over the liquid was determined using a simple static method at various temperatures[1].
- **High-Temperature Mass Spectrometry:** The thermochemical properties of the gaseous species were studied using high-temperature mass spectrometry. An effusion beam of the gaseous molybdenum fluorides was generated by the reaction of either sulfur hexafluoride ( $\text{SF}_6$ ) or molybdenum hexafluoride ( $\text{MoF}_6$ ) with elemental molybdenum at temperatures ranging from 1100 to 2200 K. A second-law analysis of the equilibrium data obtained from the mass spectrometer was used to derive the heats of formation[1].

## Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the experimental determination of the thermochemical properties of Molybdenum (V) pentafluoride.



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Caption: Experimental workflow for determining thermochemical data of MoF<sub>5</sub>.

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## References

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